molecular formula C9H16N2O B033265 1-(Piperidin-4-yl)pyrrolidin-2-one CAS No. 91596-61-1

1-(Piperidin-4-yl)pyrrolidin-2-one

Cat. No. B033265
CAS RN: 91596-61-1
M. Wt: 168.24 g/mol
InChI Key: CCWNMBJRWFCCOD-UHFFFAOYSA-N
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Description

“1-(Piperidin-4-yl)pyrrolidin-2-one” is a chemical compound with the empirical formula C9H16N2O . It is a heterocyclic compound and is part of a class of chemicals known as piperidones . Piperidones are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones, including “1-(Piperidin-4-yl)pyrrolidin-2-one”, are synthesized through various methods. One such method involves the synthesis of position isomeric piperidones and their derivatives . The synthesized piperidone analogs have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)pyrrolidin-2-one” is represented by the SMILES string O=C1CCCN1C2CCNCC2 . The InChI key for this compound is CCWNMBJRWFCCOD-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Piperidin-4-yl)pyrrolidin-2-one” are not detailed in the search results, piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .


Physical And Chemical Properties Analysis

“1-(Piperidin-4-yl)pyrrolidin-2-one” is a solid compound . It has a molecular weight of 168.24 g/mol .

Scientific Research Applications

Synthesis of Alkaloids

Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. “1-(Piperidin-4-yl)pyrrolidin-2-one” has been utilized in the synthesis of various alkaloids . These complex molecules are often used in medicine due to their pharmacological effects.

Creation of Unusual β-Amino Acids

This compound is also instrumental in synthesizing unusual β-amino acids such as statin and its derivatives . These amino acids play a crucial role in the development of cholesterol-lowering drugs.

Drug Design and Pharmaceutical Applications

Piperidine derivatives, including “1-(Piperidin-4-yl)pyrrolidin-2-one,” are significant in drug design. They are present in more than twenty classes of pharmaceuticals and play a substantial role in the pharmaceutical industry due to their pharmacological activities .

Biological Activity and Pharmacological Activity

The piperidine moiety is a common structure found in many biologically active compounds. The derivatives of “1-(Piperidin-4-yl)pyrrolidin-2-one” have been studied for their biological and pharmacological activities, which include potential therapeutic applications .

Chemical Synthesis and Material Science

Researchers in material science and chemical synthesis use “1-(Piperidin-4-yl)pyrrolidin-2-one” for various applications, including the development of new materials and the study of chemical reactions .

Inhibitors for Plasmodium Cytoplasmic Prolyl-tRNA Synthetase

Derivatives of “1-(Piperidin-4-yl)pyrrolidin-2-one” have been repositioned and characterized as inhibitors for Plasmodium cytoplasmic prolyl-tRNA synthetase, which is crucial in the fight against malaria .

properties

IUPAC Name

1-piperidin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNMBJRWFCCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592714
Record name 1-(Piperidin-4-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)pyrrolidin-2-one

CAS RN

91596-61-1
Record name 1-(Piperidin-4-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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